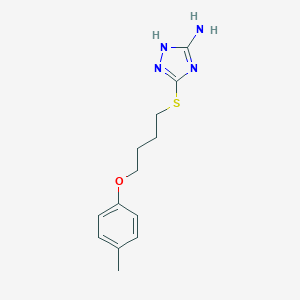
5-((4-(p-tolyloxy)butyl)thio)-4H-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((4-(p-tolyloxy)butyl)thio)-4H-1,2,4-triazol-3-amine is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is commonly referred to as TBT or TBTAA, and it has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of TBTAA is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. TBTAA has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in signal transduction pathways.
Biochemical and Physiological Effects:
TBTAA has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. TBTAA has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, TBTAA has been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
TBTAA has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent biological activity. However, TBTAA also has some limitations. It is toxic at high concentrations and may have off-target effects. Additionally, TBTAA is not very water-soluble, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of TBTAA. One potential direction is the development of novel drugs based on the structure of TBTAA. Another direction is the study of the mechanism of action of TBTAA, which may lead to the development of more potent and selective inhibitors of specific enzymes. Additionally, the study of the toxicity and pharmacokinetics of TBTAA may lead to a better understanding of its potential clinical applications.
Conclusion:
In conclusion, 5-((4-(p-tolyloxy)butyl)thio)-4H-1,2,4-triazol-3-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial, antifungal, and anticancer properties. TBTAA has several advantages for lab experiments, including its ease of synthesis and potent biological activity. However, it also has some limitations, including its toxicity at high concentrations and limited water solubility. The study of TBTAA has several future directions, including the development of novel drugs and the study of its mechanism of action.
Méthodes De Synthèse
The synthesis of TBTAA involves the reaction of 4-(p-tolyloxy)butyl chloride with thiosemicarbazide under basic conditions. The resulting product is then treated with sodium azide to yield the triazole ring. The final step involves reduction of the nitro group to an amine using hydrogen gas and palladium on carbon as a catalyst.
Applications De Recherche Scientifique
TBTAA has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial, antifungal, and anticancer properties. TBTAA has been used in the development of novel drugs for the treatment of various diseases, including cancer and infectious diseases.
Propriétés
Nom du produit |
5-((4-(p-tolyloxy)butyl)thio)-4H-1,2,4-triazol-3-amine |
|---|---|
Formule moléculaire |
C13H18N4OS |
Poids moléculaire |
278.38 g/mol |
Nom IUPAC |
3-[4-(4-methylphenoxy)butylsulfanyl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C13H18N4OS/c1-10-4-6-11(7-5-10)18-8-2-3-9-19-13-15-12(14)16-17-13/h4-7H,2-3,8-9H2,1H3,(H3,14,15,16,17) |
Clé InChI |
NQJPFAJSYDNFPG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCCCSC2=NNC(=N2)N |
SMILES canonique |
CC1=CC=C(C=C1)OCCCCSC2=NNC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[4-(Benzyloxy)-3-ethoxybenzylidene]hydrazino}benzoic acid](/img/structure/B254206.png)
![Ethyl 4-cyano-5-{[3-(4-isopropoxy-3-methoxyphenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B254209.png)
![Pentyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B254210.png)
![(5-{5-[(4-Fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pentyl)amine](/img/structure/B254216.png)



![cyclopentyl 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B254224.png)
![2-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidine-4-thione](/img/structure/B254226.png)
![2-[2-[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B254230.png)
![2-[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]malononitrile](/img/structure/B254231.png)
![6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one](/img/structure/B254234.png)
![2-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B254236.png)
![5-{[2-(4-methoxyphenyl)ethyl]amino}-1,2,4-triazin-3(2H)-one](/img/structure/B254237.png)